molecular formula C7H8N2O2 B6324574 1-(5-Methoxypyrimidin-2-yl)ethan-1-one CAS No. 885229-36-7

1-(5-Methoxypyrimidin-2-yl)ethan-1-one

Cat. No. B6324574
CAS RN: 885229-36-7
M. Wt: 152.15 g/mol
InChI Key: QQDLTPZBHRJRMJ-UHFFFAOYSA-N
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Description

“1-(5-Methoxypyrimidin-2-yl)ethan-1-one” is a chemical compound with the molecular formula C7H8N2O2 . It is also known as MPE.


Molecular Structure Analysis

The molecular structure of “1-(5-Methoxypyrimidin-2-yl)ethan-1-one” is characterized by a methoxy group attached to the 5-position of a pyrimidine ring, which is further connected to an ethanone group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Methoxypyrimidin-2-yl)ethan-1-one” include a molecular weight of 152.15 g/mol . For a similar compound, “1-(5-methoxypyridin-2-yl)ethan-1-amine”, the predicted boiling point is 251.2±30.0 °C, and the predicted density is 1.057±0.06 g/cm3 .

Scientific Research Applications

Solubility and Physical Properties

The study of similar methoxypyrimidine derivatives, like 2,4-Dichloro-5-methoxypyrimidine, provides insights into the solubility characteristics of such compounds. Experimental measurements reveal their solubility in various solvents, including ethyl ethanoate and methanol, across a range of temperatures. This foundational knowledge is crucial for understanding the physical properties and applications of 1-(5-Methoxypyrimidin-2-yl)ethan-1-one in solvent-based processes and formulations (Liu et al., 2010).

Catalytic Applications

Research on (imino)pyridine palladium(II) complexes, incorporating methoxypyrimidinyl moieties, underscores their significance as catalysts in ethylene dimerization processes. These complexes demonstrate high catalytic activities and selectivities, attributed to their unique structural characteristics. Such findings suggest the potential utility of 1-(5-Methoxypyrimidin-2-yl)ethan-1-one in developing novel catalytic systems for polymerization and other chemical transformations (Nyamato et al., 2015).

Synthetic Methodologies

Innovative synthetic routes to 5-hydroxy-pyridin- and pyrimidin-2-yl acetates have been developed, demonstrating efficient access to these core structures. The methodologies leverage halogen reactivity and palladium-catalyzed reactions, offering high-yield routes suitable for large-scale synthesis. Such strategies may be applicable to the synthesis and functionalization of 1-(5-Methoxypyrimidin-2-yl)ethan-1-one, facilitating its incorporation into more complex molecules for pharmaceutical and material science applications (Morgentin et al., 2009).

properties

IUPAC Name

1-(5-methoxypyrimidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)7-8-3-6(11-2)4-9-7/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDLTPZBHRJRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methoxypyrimidin-2-YL)ethan-1-one

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